

# Spectrophotometric Determination of Fe<sup>2+</sup> with 1,10-Phenanthroline in Actinometry: An Application Guide

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## Compound of Interest

Compound Name: *Potassium ferrioxalate*

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## Abstract

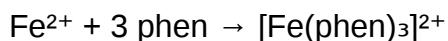
Chemical actinometry is an indispensable technique in photochemical and photobiological research for the precise measurement of photon flux. Among the various chemical actinometers, the **potassium ferrioxalate** system stands out for its high sensitivity, broad spectral applicability, and well-defined quantum yields. This guide provides a comprehensive protocol for the spectrophotometric determination of ferrous iron (Fe<sup>2+</sup>), the photoproduct of the ferrioxalate actinometer, using 1,10-phenanthroline. This method relies on the formation of a stable and intensely colored tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)<sub>3</sub>]<sup>2+</sup>, which is quantified by its strong absorbance at 510 nm. This document offers in-depth, step-by-step protocols for reagent preparation, calibration, and sample analysis, along with insights into the underlying chemical principles to ensure experimental success and data integrity.

## Introduction: The Principle of Ferrioxalate Actinometry

The foundation of ferrioxalate actinometry lies in the photoreduction of the tris(oxalato)ferrate(III) ion, [Fe(C<sub>2</sub>O<sub>4</sub>)<sub>3</sub>]<sup>3-</sup>. Upon absorption of a photon (hv), the Fe<sup>3+</sup> center is reduced to Fe<sup>2+</sup>.<sup>[1][2]</sup> The overall photochemical reaction is:



The number of  $\text{Fe}^{2+}$  ions generated is directly proportional to the number of photons absorbed by the solution. To quantify this, the irradiated solution is treated with 1,10-phenanthroline (often abbreviated as 'phen'). This reagent selectively forms a stable, intensely red-orange complex with the photochemically generated  $\text{Fe}^{2+}$  ions.[2][3][4]



The resulting  $[\text{Fe}(\text{phen})_3]^{2+}$  complex exhibits a strong absorption maximum ( $\lambda_{\text{max}}$ ) at approximately 510 nm, a wavelength where the initial  $\text{Fe}^{3+}$ -phenanthroline complex has negligible absorbance.[3] The concentration of this colored complex, and by extension the amount of  $\text{Fe}^{2+}$  produced, is determined using Beer-Lambert's law. By knowing the quantum yield ( $\Phi$ ) of  $\text{Fe}^{2+}$  formation at the specific irradiation wavelength, the total number of photons absorbed by the system can be accurately calculated.

## Causality in Experimental Design: Why Each Step Matters

A robust protocol is built on understanding the function of each component and step.

- Acidic Medium ( $\text{H}_2\text{SO}_4$ ): The actinometer solution is prepared in dilute sulfuric acid to prevent the precipitation of ferric hydroxide and to maintain the stability of the ferrioxalate complex.[3][5]
- Darkness/Red Light: The **potassium ferrioxalate** solution is highly sensitive to light across the UV and visible spectrum.[1][3] All preparation and handling steps must be performed in the dark or under red light to prevent premature photoreduction of  $\text{Fe}^{3+}$ , which would lead to erroneously high results.
- Reducing Agent (Hydroxylamine Hydrochloride): While the primary goal is to measure the photochemically produced  $\text{Fe}^{2+}$ , some samples may contain residual  $\text{Fe}^{3+}$  that could interfere. In general iron determination protocols, a reducing agent like hydroxylamine hydrochloride is used to convert all  $\text{Fe}^{3+}$  to  $\text{Fe}^{2+}$ .[6] However, for actinometry, this is typically omitted in the analysis of the irradiated sample, as the goal is to quantify only the photogenerated  $\text{Fe}^{2+}$ . It is crucial in the preparation of the  $\text{Fe}^{2+}$  standard solutions from salts like ferrous ammonium sulfate, which may contain traces of  $\text{Fe}^{3+}$  due to oxidation.

- Buffer Solution (Sodium Acetate): The formation of the  $[\text{Fe}(\text{phen})_3]^{2+}$  complex is pH-dependent. A sodium acetate buffer is added to raise the pH of the acidic sample aliquot to a range (typically between 3 and 9) where the color development is rapid, complete, and stable.[3][6][7]
- 1,10-Phenanthroline Solution: This is the colorimetric reagent. It is essential to add a sufficient excess to ensure that all the  $\text{Fe}^{2+}$  ions are complexed.

## Quantitative Data Summary

Parameter	Value	Source
$\lambda_{\text{max}}$ of $[\text{Fe}(\text{phen})_3]^{2+}$	508-510 nm	[2][3][8]
Molar Absorptivity ( $\epsilon$ )	$\sim 11,100 \text{ L mol}^{-1} \text{ cm}^{-1}$	[6][8]
Quantum Yield ( $\Phi$ )	Wavelength Dependent (see table below)	[9]

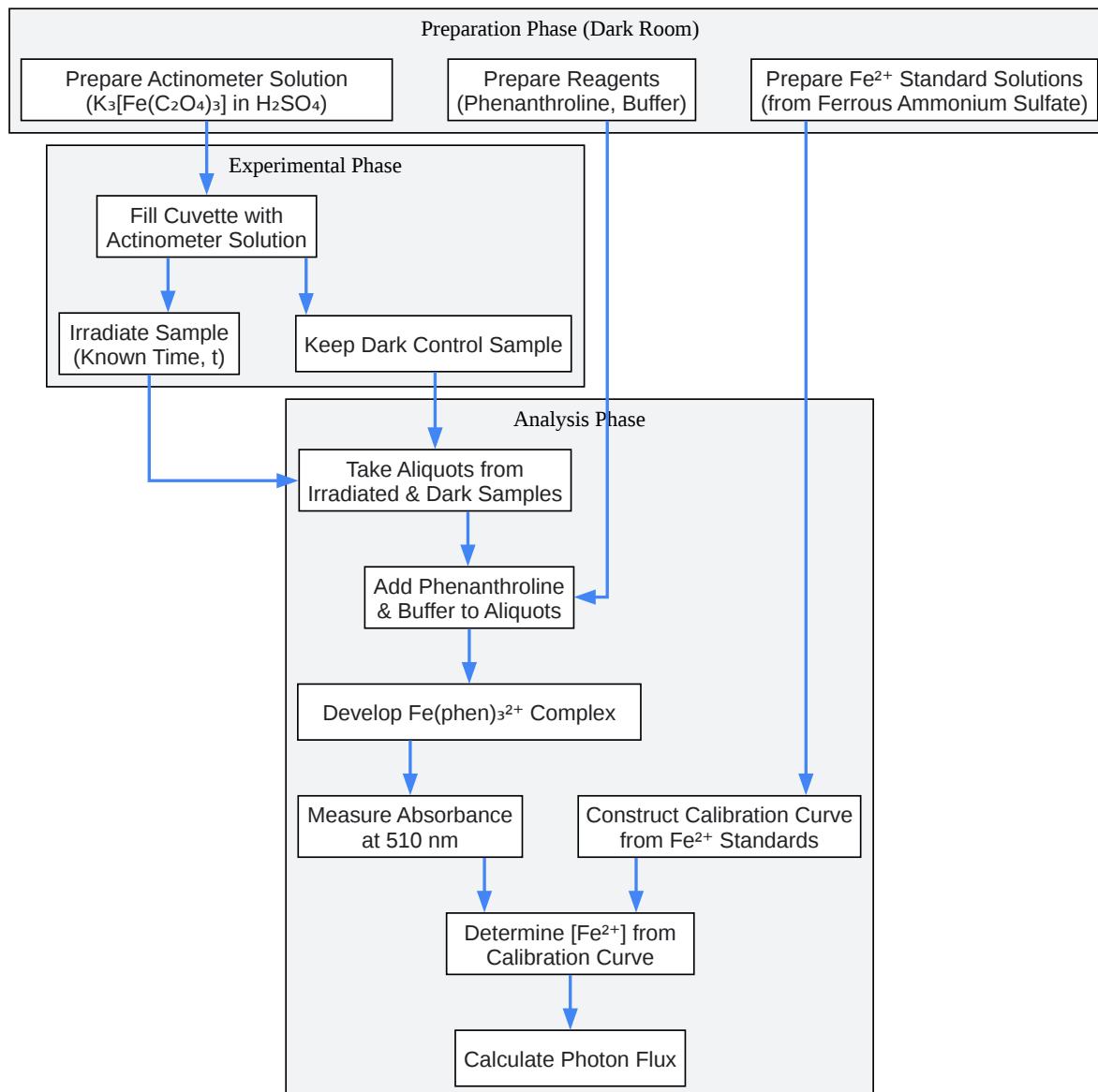
Table of Ferrioxalate Quantum Yields at Various Wavelengths:

Wavelength (nm)	Quantum Yield ( $\Phi$ )	Source
253.7	1.25 - 1.39	[9][10]
313	1.24	
334	1.24	
365/366	1.21 - 1.26	[11][12]
405	1.14	
436	1.11	
480	0.94	[4]

Note: The quantum yield is largely independent of temperature and concentration, making the ferrioxalate actinometer a robust system.[9]

## Experimental Workflow and Protocols

The overall process involves the preparation of the actinometer solution, irradiation, development of the colored complex, and spectrophotometric measurement against a calibration curve.

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Caption: Experimental workflow for ferrioxalate actinometry.

## Detailed Protocol: Reagent Preparation

**Safety Precautions:** Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

### 1. Actinometric Solution (0.006 M **Potassium Ferrioxalate** in 0.1 N H<sub>2</sub>SO<sub>4</sub>):

- This solution is light-sensitive and must be prepared in a darkroom or under red light.
- Accurately weigh approximately 2.94 g of **potassium ferrioxalate** (K<sub>3</sub>[Fe(C<sub>2</sub>O<sub>4</sub>)<sub>3</sub>]·3H<sub>2</sub>O).
- Dissolve it in 800 mL of 0.1 N H<sub>2</sub>SO<sub>4</sub> in a 1 L volumetric flask.
- Dilute to the 1 L mark with 0.1 N H<sub>2</sub>SO<sub>4</sub>.
- Store the solution in a dark bottle wrapped in aluminum foil at room temperature.[\[3\]](#)

### 2. Standard Fe<sup>2+</sup> Stock Solution (e.g., 4 x 10<sup>-4</sup> M):

- Ferrous ammonium sulfate hexahydrate (Mohr's salt, (NH<sub>4</sub>)<sub>2</sub>Fe(SO<sub>4</sub>)<sub>2</sub>·6H<sub>2</sub>O, FW = 392.14 g/mol) is a primary standard and is preferred due to its stability against air oxidation.[\[5\]](#)[\[13\]](#)
- Accurately weigh approximately 0.157 g of ferrous ammonium sulfate hexahydrate.
- Dissolve it in 100 mL of 0.1 N H<sub>2</sub>SO<sub>4</sub> in a 1 L volumetric flask.[\[1\]](#)[\[6\]](#)
- Dilute to the mark with 0.1 N H<sub>2</sub>SO<sub>4</sub>. This creates a solution with a precisely known Fe<sup>2+</sup> concentration.

### 3. 1,10-Phenanthroline Solution (0.1% w/v):

- Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water.[\[6\]](#)[\[7\]](#)
- Gentle warming may be required to aid dissolution.
- Store this solution in a dark bottle.

### 4. Buffer Solution (Sodium Acetate):

- Dissolve 10 g of sodium acetate ( $\text{CH}_3\text{COONa}$ ) in 100 mL of distilled water.[6][7]

## Detailed Protocol: Calibration Curve Construction

- Prepare a series of five to seven standard solutions by diluting the  $\text{Fe}^{2+}$  stock solution into 100 mL volumetric flasks. A typical concentration range might be from  $0.5 \times 10^{-5}$  M to  $5 \times 10^{-5}$  M.
- Prepare a "blank" flask containing only distilled water (or the same 0.1 N  $\text{H}_2\text{SO}_4$  used for dilution).
- To each standard flask and the blank, add the following in order, mixing after each addition:
  - 1 mL of hydroxylamine hydrochloride solution (optional, for ensuring all iron is  $\text{Fe}^{2+}$ ).[6]
  - 10 mL of the 0.1% 1,10-phenanthroline solution.[6]
  - 8-10 mL of the sodium acetate buffer solution.[6]
- Dilute each flask to the 100 mL mark with distilled water and mix thoroughly.
- Allow the solutions to stand for at least 10-15 minutes for full color development.[6]
- Set the spectrophotometer to 510 nm.
- Use the blank solution to zero the absorbance.
- Measure the absorbance of each standard solution.
- Plot a graph of Absorbance vs.  $\text{Fe}^{2+}$  Concentration (in mol/L). The plot should be linear and pass through the origin. Determine the slope of the line, which corresponds to the molar absorptivity ( $\epsilon$ ) if the path length is 1 cm.

## Detailed Protocol: Sample Irradiation and Analysis

- Pipette the required volume of the actinometric solution into the photochemical reactor or cuvette.

- Prepare an identical "dark" sample by wrapping it completely in aluminum foil. This will be used to correct for any thermal (non-photochemical) reactions.
- Irradiate the sample for a precisely measured period of time (t). The irradiation time should be chosen such that the conversion of  $\text{Fe}^{3+}$  to  $\text{Fe}^{2+}$  is kept low (ideally <10%) to ensure the initial concentration of the actinometer does not significantly change.[1]
- After irradiation, pipette an identical aliquot (e.g., 5 mL) from both the irradiated solution and the dark solution into separate 100 mL volumetric flasks.
- To each flask, add 10 mL of the 1,10-phenanthroline solution and 8-10 mL of the sodium acetate buffer.
- Dilute to the 100 mL mark with distilled water, mix, and allow for color development.
- Measure the absorbance of the irradiated sample ( $A_{\text{irr}}$ ) and the dark sample ( $A_{\text{dark}}$ ) at 510 nm against the blank.
- The net absorbance due to the photochemical reaction is  $A_{\text{net}} = A_{\text{irr}} - A_{\text{dark}}$ .
- Using the calibration curve, determine the concentration of  $\text{Fe}^{2+}$  produced during irradiation.

## Calculation of Photon Flux

The number of moles of  $\text{Fe}^{2+}$  formed ( $n_{\text{Fe}^{2+}}$ ) in the irradiated volume ( $V_{\text{irr}}$ ) is calculated as:

$$n_{\text{Fe}^{2+}} = [\text{Fe}^{2+}] \times V_{\text{final}} / \text{dilution\_factor}$$

Where  $[\text{Fe}^{2+}]$  is the concentration determined from the calibration curve,  $V_{\text{final}}$  is the volume of the volumetric flask used for color development (e.g., 0.1 L), and the dilution factor is the ratio of the final volume to the aliquot volume.

The photon flux (quanta per second) can then be calculated using the following equation:

$$\text{Photon Flux (einstiens/s)} = n_{\text{Fe}^{2+}} / (\Phi \times t)$$

Where:

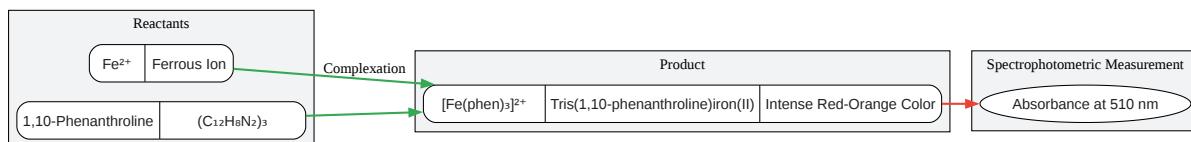
- $n_{Fe^{2+}}$  is the moles of  $Fe^{2+}$  formed.
- $\Phi$  is the quantum yield at the irradiation wavelength (from the table).
- $t$  is the irradiation time in seconds.

## Potential Interferences and Troubleshooting

- **Fe<sup>3+</sup> Interference:** Ferric ions can form a weak, yellowish complex with 1,10-phenanthroline, which has minimal absorbance at 510 nm.[14] However, high concentrations of  $Fe^{3+}$  can interfere.[15] Using a dark control corrects for any initial  $Fe^{2+}$  contamination or thermal reactions.
- **Other Metal Ions:** Ions such as  $Co^{2+}$ ,  $Ni^{2+}$ ,  $Cu^{2+}$ , and  $Zn^{2+}$  can form complexes with 1,10-phenanthroline and may interfere.[16][17] This is generally not a concern in actinometry, which uses a highly purified ferrioxalate solution.
- **Incomplete Color Development:** Ensure the pH is within the optimal range (3-9) and allow sufficient time for the color to develop fully.
- **Non-Linear Calibration Curve:** Deviations from Beer's law can occur at high concentrations. If the curve is non-linear, either dilute the samples to fall within the linear range or use a non-linear fit for the calibration.

## Conclusion

The spectrophotometric determination of  $Fe^{2+}$  with 1,10-phenanthroline is a robust, sensitive, and reliable method for quantifying the results of ferrioxalate actinometry. By carefully preparing reagents, constructing an accurate calibration curve, and controlling experimental variables, researchers can achieve precise measurements of photon flux, a critical parameter for ensuring the reproducibility and accuracy of photochemical studies in research and drug development.

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Caption: Formation of the colored complex for spectrophotometry.

## References

- HepatoChem. (n.d.). A Standard Ferrioxalate Actinometer Protocol.
- Parker, C. A., & Hatchard, C. G. (1964). Quantum Yield of the Ferrioxalate Actinometer. *The Journal of Chemical Physics*, 40(2), 519-523.
- Pharmaguideline. (2010). Preparation and Standardization of 0.1 M Ferrous Ammonium Sulphate.
- Lee, J., & Seliger, H. H. (1964). Quantum Yield of the Ferrioxalate Actinometer. ResearchGate.
- Bolton, J. R., Stefan, M., Shaw, P., & Lykke, K. (2011). Determination of the quantum yield of the ferrioxalate and KI/KIO<sub>3</sub> actinometers and a method for the calibration of radiometer detectors. *Journal of Photochemistry and Photobiology A: Chemistry*, 222, 1-5.
- Unknown. (n.d.). Appendix-Actinometry.
- Amonette, J. E., & Templeton, J. C. (1998). 1,10-PHENANTHROLINE METHOD FOR Fe(II) AND Fe(III). University of Illinois.
- Unknown. (n.d.). Part 4. Iron Content Determination by Visible Spectrophotometry.
- Royal Society of Chemistry. (n.d.). Iron by 1,10-phenanthroline assay. ResearchGate.
- Unknown. (n.d.). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A SPECTROPHOTOMETRIC ANALYSIS.
- eGyanKosh. (n.d.). EXPT. 1 SPECTROPHOTOMETRIC DETERMINATION OF Fe<sup>2+</sup> IONS USING 1, 10-PHENANTHROLINE.
- Gaetano, M. A., et al. (2023). Simplification of the **potassium ferrioxalate** actinometer through carbon dioxide monitoring. *Scientific Reports*, 13(1), 1999.
- Can, S., et al. (2007). Spectrophotometric determination of iron(II) with 5-nitro-6-amino-1,10-phenanthroline. ResearchGate.

- Unknown. (n.d.). IronSpec.
- Kwantlen Polytechnic University. (n.d.). Spectrophotometric Analysis of Fe<sup>2+</sup> using 1,10-phenanthroline.
- Pe, T., & Tzen, T. (1977). Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method. *Analyst*, 102(1221), 944-947.
- Unknown. (n.d.). EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline.
- Truman State University. (2017). Spectrophotometric Determination of Iron.
- Unknown. (n.d.). Actinometry in Photochemistry Presentation.
- Tamura, H., et al. (1974). Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III). PubMed.
- Pérez-Badillo, Y., et al. (2022). Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands. *Molecules*, 27(14), 4531.
- Homework.Study.com. (n.d.). If the absorbance of a Fe(o-phen)<sub>3</sub> <sup>2+</sup> solution is 0.600, what is the concentration of Fe<sup>2+</sup> in....
- Kuhn, H. J., et al. (2004). Chemical Actinometry. Technoprocurement.cz.
- a2zpractical991. (2023). To prepare 100ml of 0.1M standard solution of ferrous ammonium sulphate(Mohar's salt) #12thpractical. YouTube.
- NCERT. (n.d.). PREPARATION OF INORGANIC COMPOUNDS.
- Vöhringer, P., et al. (2019). The femtochemistry of the ferrioxalate actinometer. EPJ Web of Conferences, 205, 05016.
- Vedantu. (n.d.). Class 12 Chemistry To Prepare A Pure Sample Of Ferrous Ammonium Sulphate Experiment.
- ResearchGate. (n.d.). Absorption spectra of (a) [Fe(phen)<sub>3</sub>]<sup>2+</sup> (50.3 mM), (b) [Fe(phen)<sub>2</sub>(phen)]<sup>3+</sup> (50.3 mM). Retrieved from [https://www.researchgate.net/figure/Absorption-spectra-of-a-Fe-phen-3-2-503-MM-b-Fe-phen-2-dip-2-392-MM-and\\_fig5\\_228801931](https://www.researchgate.net/figure/Absorption-spectra-of-a-Fe-phen-3-2-503-MM-b-Fe-phen-2-dip-2-392-MM-and_fig5_228801931)
- Kuhn, H. J., et al. (2004). Chemical actinometry (IUPAC Technical Report). *Pure and Applied Chemistry*, 76(12), 2105-2146.

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- 6. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 7. flinnsci.com [flinnsci.com]
- 8. IronSpec [web.pdx.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of the quantum yield of the ferrioxalate and KI/KIO<sub>3</sub> actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Class 12 Chemistry To Prepare A Pure Sample Of Ferrous Ammonium Sulphate Experiment [vedantu.com]
- 14. mdpi.com [mdpi.com]
- 15. Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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